molecular formula C13H16O3 B13482413 Ethyl 3-benzyl-3-methyloxirane-2-carboxylate

Ethyl 3-benzyl-3-methyloxirane-2-carboxylate

Cat. No.: B13482413
M. Wt: 220.26 g/mol
InChI Key: GYKBQIHYDPIGSR-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-3-methyloxirane-2-carboxylate ( 83769-16-8) is a specialized oxirane derivative with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound features a complex oxirane (epoxide) ring substituted with benzyl and methyl groups, and an ethyl ester carboxylate functional group, making it a valuable synthetic intermediate for researchers . Compounds with the oxirane-2-carboxylate scaffold are of significant interest in medicinal and synthetic chemistry due to their reactivity, which allows them to serve as precursors for more complex molecules . Researchers utilize these structures in the design and synthesis of novel bioactive agents; for instance, analogous benzyloxy-substituted heterocyclic systems have been recently investigated for their potent antiproliferative activity against various cancer cell lines, demonstrating the therapeutic potential of this chemical class . This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 3-benzyl-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C13H16O3/c1-3-15-12(14)11-13(2,16-11)9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3

InChI Key

GYKBQIHYDPIGSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(O1)(C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Alkylation and Formation of Key Intermediates

A common approach to synthesize this compound starts with the alkylation of ethyl 3-oxobutanoate or related β-ketoesters. Sodium ethoxide in ethanol is used to generate the enolate ion, which then reacts with benzyl chloride to introduce the benzyl substituent at the 3-position. This reaction is typically conducted under reflux conditions with careful dropwise addition of benzyl chloride to control reaction rate and pressure buildup. After completion, the product is extracted using ethyl acetate, washed, dried over anhydrous magnesium sulfate, and concentrated to yield the benzylated intermediate.

Step Reagents/Conditions Outcome
Enolate formation Sodium ethoxide, ethanol, reflux Formation of enolate from ethyl 3-oxobutanoate
Alkylation Benzyl chloride, dropwise addition Benzyl group introduced at 3-position
Workup Extraction with ethyl acetate, drying Isolation of benzylated β-ketoester

Epoxidation of the Alkylated Intermediate

The critical step to form the oxirane ring involves epoxidation of the alkylated unsaturated ester. Epoxidation is generally performed using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperature (0 °C to room temperature). The reaction proceeds via electrophilic addition of the peracid oxygen to the double bond, yielding the oxirane ring with retention of the ester functionality. The reaction mixture is quenched with saturated sodium bicarbonate solution to neutralize excess peracid, followed by extraction, drying, and purification by column chromatography.

Step Reagents/Conditions Outcome
Epoxidation m-CPBA, dichloromethane, 0 °C to RT Formation of oxirane ring (epoxide)
Workup Saturated NaHCO3 wash, extraction Removal of excess oxidant
Purification Silica gel column chromatography Isolation of pure this compound

Alternative Synthesis via Epoxy Halide Intermediates

Another synthetic route involves preparing 2-(1-bromoethyl)-3-methyloxirane as an intermediate, followed by nucleophilic substitution and fluorination steps. This method uses halogenated epoxides reacted with reagents such as HF/pyridine and potassium carbonate in methanol to yield functionalized oxiranes. Such transformations require careful control of reaction conditions and purification by distillation or chromatography.

Step Reagents/Conditions Outcome
Epoxy halide synthesis Bromination of precursors Formation of 2-(1-bromoethyl)-3-methyloxirane
Fluorination HF/Pyridine, K2CO3/MeOH Functionalized oxirane derivative
Purification Distillation or chromatography Isolation of pure intermediate

Analytical Data and Characterization

The synthesized this compound is characterized by spectroscopic methods such as ^1H NMR, ^13C NMR, and thin-layer chromatography (TLC). Typical NMR data show characteristic signals for the oxirane methine protons, benzyl aromatic protons, and ethyl ester moiety. TLC analysis using hexane-ethyl acetate solvent systems confirms product purity and reaction completion.

Analytical Technique Key Observations
^1H NMR Signals for oxirane protons (~2.5-3.8 ppm), benzyl aromatic protons (~7.2-7.4 ppm), ethyl ester CH2 and CH3 groups
^13C NMR Resonances corresponding to oxirane carbons (~72 ppm), aromatic carbons, and ester carbonyl (~165-175 ppm)
TLC Rf values distinct from starting materials, confirming product formation

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Alkylation + Epoxidation Ethyl 3-oxobutanoate, benzyl chloride Sodium ethoxide, benzyl chloride, m-CPBA, DCM Straightforward, well-documented Requires careful control of reflux and purification
Epoxy Halide Intermediate 2-(1-bromoethyl)-3-methyloxirane HF/Pyridine, K2CO3/MeOH, distillation Access to fluorinated derivatives Multi-step, sensitive reagents

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, sodium methoxide, and primary amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions

Major Products Formed

Scientific Research Applications

Ethyl 3-benzyl-3-methyloxirane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-3-methyloxirane-2-carboxylate primarily involves the reactivity of the epoxide ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can form various functionalized products, which can interact with biological targets or be further modified for specific applications .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents (R₁, R₂) Molecular Formula CAS Number Molecular Weight (g/mol) Key Features
This compound R₁ = benzyl, R₂ = methyl C₁₄H₁₆O₃ 83769-16-8 220.27 Bulky aromatic substituent
Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate R₁ = isopropyl, R₂ = methyl C₁₀H₁₆O₃ 274689-93-9 184.23 Branched alkyl substituent
Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate R₁ = isobutyl, R₂ = methyl C₁₀H₁₈O₃ 333-60-8 186.25 Linear alkyl chain, cis isomer
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate R₁ = phenyl, R₂ = H C₁₀H₁₀O₃ 19190-80-8 178.18 Chiral phenyl substituent
Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate R₁ = benzodioxolyl, R₂ = methyl C₁₄H₁₄O₅ - 262.26 Heterocyclic aromatic substituent

Key Observations :

Steric Effects: The benzyl group in this compound introduces significant steric bulk compared to alkyl substituents (e.g., isopropyl or isobutyl). This may hinder nucleophilic attack during ring-opening reactions, altering reactivity patterns .

Electronic Effects :

  • Aromatic substituents (benzyl, phenyl, benzodioxolyl) stabilize the oxirane ring through resonance, whereas alkyl groups (isopropyl, isobutyl) exert inductive effects. This difference impacts stability under acidic or basic conditions .

Synthetic Applications: Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate (CAS 274689-93-9) and its isobutyl analogue (CAS 333-60-8) are often intermediates in the synthesis of fragrances and pharmaceuticals due to their volatile alkyl chains . this compound’s discontinued status suggests niche applications, possibly in specialized organocatalysis or polymer chemistry .

Physicochemical Properties

Table 2: Physical Data Comparison

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility
This compound N/A N/A N/A Likely organic solvents
Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate N/A N/A N/A Ethanol, DCM
Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate N/A N/A N/A Lipophilic
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate N/A N/A N/A Polar aprotic solvents

Note: Limited empirical data are available for these compounds. Predictions based on structural analogues suggest higher lipophilicity for alkyl-substituted oxiranes compared to aromatic derivatives .

Reactivity and Functionalization

  • Ring-Opening Reactions :

    • Benzyl-substituted oxiranes undergo regioselective ring opening with nucleophiles (e.g., amines, thiols) due to the electron-withdrawing ester group at C-2. In contrast, alkyl-substituted analogues show less regioselectivity .
    • Methyl (2R,3S)-3-phenyloxirane-2-carboxylate exhibits enantioselective reactivity, making it valuable in asymmetric synthesis .
  • Thermal Stability :

    • Aromatic substituents enhance thermal stability. Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate, for example, is stable under reflux conditions in polar solvents .

Biological Activity

Ethyl 3-benzyl-3-methyloxirane-2-carboxylate is a compound characterized by its unique structure, which includes an epoxide functional group and a carboxylate ester. This compound belongs to the oxirane class, known for their three-membered cyclic ether structures. While research on the biological activity of this specific compound is limited, studies on structurally similar compounds suggest potential pharmacological properties.

Structural Characteristics

The chemical structure of this compound includes:

  • Epoxide Group : A highly reactive three-membered cyclic ether that can participate in various chemical reactions.
  • Carboxylate Ester : Contributes to the compound's reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit various biological activities, including:

  • Antiviral Properties : Some related compounds have shown efficacy in inhibiting viral replication, particularly through pathways involving MEK1/2 inhibitors, which are crucial in cellular signaling and viral replication processes .
  • Enzyme Inhibition : The epoxide functional group may interact with biological macromolecules such as proteins and nucleic acids, potentially leading to enzyme inhibition.
  • Reactivity with Nucleophiles : The compound's ability to undergo ring-opening reactions with nucleophiles suggests possible applications in drug development and organic synthesis.

Comparative Analysis with Similar Compounds

A comparison of this compound with other related compounds provides insights into its unique properties:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-methyl-3-phenyloxirane-2-carboxylateContains methyl instead of benzylDifferent reactivity patterns
Mthis compoundMethyl group instead of ethylVariations in solubility and biological activity
Ethyl 4-benzoylbutanoateContains a benzoyl groupDifferent functional properties and reactivity

This table illustrates how the specific combination of functional groups in this compound may influence its reactivity and potential applications compared to its analogs.

Case Studies and Research Findings

While direct studies on this compound are sparse, the following findings from related research highlight its potential:

  • Inhibition of Viral Replication : Similar compounds have been shown to inhibit the replication of viruses such as enterovirus EV71 and herpes simplex virus HSV2 through mechanisms involving MEK1 inhibition .
  • Chemical Reactivity Studies : Interaction studies indicate that compounds with epoxide functionalities can react with various nucleophiles, leading to significant implications for their use in drug development.

Q & A

Q. What role does the compound play in photochemical studies, and how are transient intermediates characterized?

  • Methodological Answer : UV irradiation generates excited-state species (e.g., diradicals) detectable via time-resolved spectroscopy (nanosecond laser flash photolysis). Use EPR with spin traps (e.g., TEMPO) to identify radical intermediates. Computational TD-DFT predicts absorption/emission spectra for mechanistic insights .

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